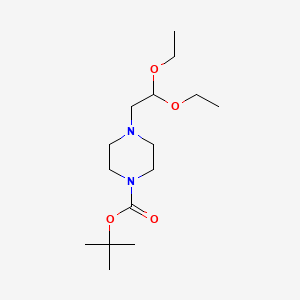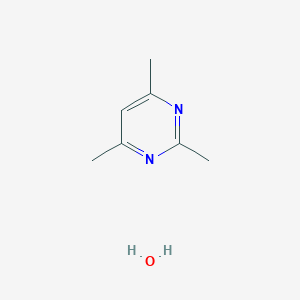
Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is a useful research compound. Its molecular formula is C20H42N4Ni and its molecular weight is 397.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.276289 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Bis(N,N’-di-t-butylacetamidinato)nickel(II), also known as MFCD28144557, primarily targets the process of atomic layer deposition (ALD) for the fabrication of nickel sulfide . This compound interacts with sulfhydryl groups on the surface during the ALD process .
Mode of Action
The first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)nickel(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can react with the adjacent sulfhydryl group to generate the N,N’-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed . In the subsequent H2S reaction, the N,N’-di-tert-butylacetamidine molecule can be exchanged with the H2S precursor .
Biochemical Pathways
The compound is involved in the atomic layer deposition (ALD) process, a unique nanofabrication technology used in microelectronics, catalysis, environmental, and energy fields . It plays a crucial role in the formation of nickel sulfide, a material with excellent electrochemical and catalytic activities .
Pharmacokinetics
Its physical characteristics such as melting point (95-96°c) and vapor pressure (02mm@90°C) are important for its application in the ALD process .
Result of Action
The result of the action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is the formation of nickel sulfide films in the ALD process . These films have excellent electrochemical and catalytic activities, making them valuable in various applications such as microelectronics and energy fields .
Action Environment
The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive , which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure .
特性
CAS番号 |
940895-79-4 |
|---|---|
分子式 |
C20H42N4Ni |
分子量 |
397.3 g/mol |
IUPAC名 |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+) |
InChI |
InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChIキー |
ZJLRHFANTKGIKE-UHFFFAOYSA-N |
SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |
正規SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)




![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)

